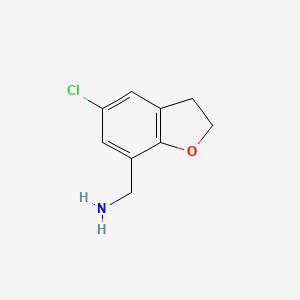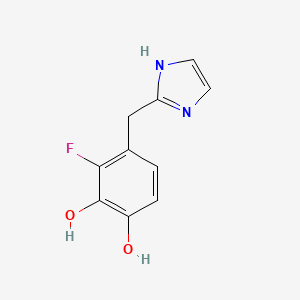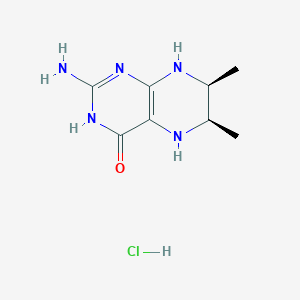
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps may include:
Formation of the pteridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino and methyl groups: Amination and methylation reactions are employed to introduce the amino and methyl groups at specific positions on the pteridine ring.
Hydrochloride formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Substitution reactions can replace specific atoms or groups on the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological processes and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-hydroxy-6,7-dimethylpteridine: Similar structure but lacks the tetrahydro ring.
6,7-dimethyl-5,6,7,8-tetrahydropterin: Similar structure but lacks the amino group.
2,4-diamino-6,7-dimethylpteridine: Similar structure but has an additional amino group.
Uniqueness
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination can confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C8H14ClN5O |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
(6R,7S)-2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride |
InChI |
InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H/t3-,4+;/m1./s1 |
Clave InChI |
GIHYTRGUZVYCQX-HJXLNUONSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
SMILES canónico |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


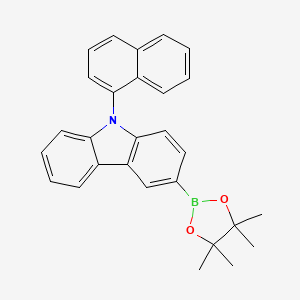
![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)
![4,6-Bis[(4-hydroxyphenyl)methyl]benzene-1,3-diol](/img/structure/B12827524.png)
![1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12827525.png)

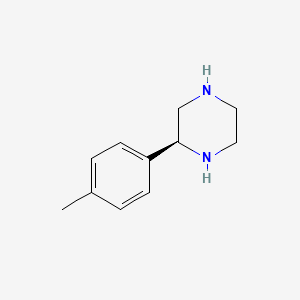
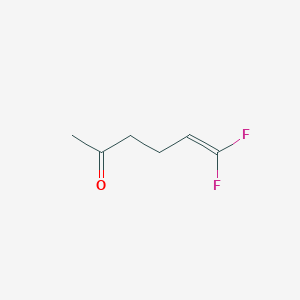
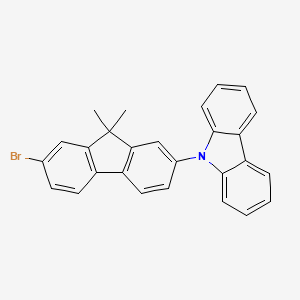
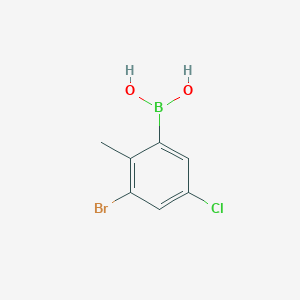
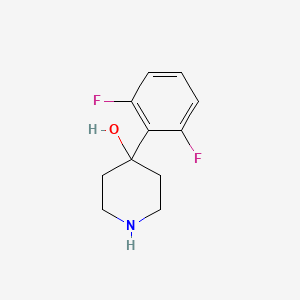
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)
